molecular formula C6H3BrClIO2S B1380171 2-Bromo-4-iodobenzene-1-sulfonyl chloride CAS No. 1261648-87-6

2-Bromo-4-iodobenzene-1-sulfonyl chloride

Cat. No.: B1380171
CAS No.: 1261648-87-6
M. Wt: 381.41 g/mol
InChI Key: YAYBINNRXRHAMC-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzene-1-sulfonyl chloride (CAS 1261648-87-6) is a high-value, multi-functional halobenzene derivative supplied for research and development purposes . This compound, with the molecular formula C6H3BrClIO2S and a molecular weight of 381.42 g/mol, serves as a versatile synthetic building block in organic and medicinal chemistry . Its molecular structure features both bromo and iodo substituents on the aromatic ring, alongside a highly reactive sulfonyl chloride group. This unique arrangement makes it an ideal precursor for a variety of cross-coupling reactions, including Suzuki and Sonogashira reactions, where the iodine can be selectively functionalized due to its superior reactivity compared to bromine . The primary application of this reagent is in the synthesis of more complex sulfonamide-based compounds. The sulfonyl chloride group readily reacts with amines to form sulfonamides, a functional group present in many biologically active molecules and pharmaceuticals . As a key intermediate, it is used extensively in discovery chemistry, process development, and the creation of specialized chemical libraries. Researchers value this compound for its ability to introduce distinct points for further chemical modification, allowing for the systematic exploration of structure-activity relationships . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It is typically supplied as a solid powder and may require cold-chain transportation and storage to maintain stability and purity . Researchers can request this material in various packaging sizes and purities, including custom synthesis to meet specific project requirements .

Properties

IUPAC Name

2-bromo-4-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYBINNRXRHAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261648-87-6
Record name 2-bromo-4-iodobenzene-1-sulfonyl chloride
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Preparation Methods

Step-by-step Process:

  • Diazotization of 2-bromo-4-iodoaniline:

    • 2-bromo-4-iodoaniline is dissolved in dilute hydrochloric acid and cooled to -5°C.
    • Sodium nitrite solution is added dropwise, maintaining the temperature below 0°C to generate the diazonium salt.
    • The diazonium salt is stabilized by addition of sodium fluoborate, forming a diazonium fluoroborate intermediate.
  • Conversion to Sulfonyl Chloride:

    • The diazonium salt is reacted with thionyl chloride in the presence of copper(I) chloride at low temperatures (~-5°C to 0°C).
    • The reaction proceeds overnight, facilitating substitution of the diazonium group with a sulfonyl chloride group.
    • Post-reaction, the mixture is extracted with ethyl acetate, washed, and concentrated to yield the target sulfonyl chloride.

Research Data:

Parameter Conditions Yield Notes
Starting material 2-bromo-4-iodoaniline - Dissolved in HCl, cooled to -5°C
Diazotization Sodium nitrite, sodium fluoborate - Controlled below 0°C
Chlorination Thionyl chloride, Cuprous chloride - Reaction at -5°C to 0°C, overnight
Final yield - ~79.4% Purity confirmed via HPLC

This method is advantageous due to its high yield, environmental friendliness (by avoiding excess reagents), and operational simplicity, as demonstrated in patent CN117551005A.

Halogen Exchange and Direct Chlorosulfonation

An alternative approach involves direct chlorosulfonation of halogenated benzene derivatives, followed by halogen exchange:

  • Chlorosulfonation:

    • Benzene ring with existing halogens (bromine and iodine) undergoes sulfonation with chlorosulfonic acid or sulfuryl chloride.
    • Conditions are carefully controlled (temperature, reaction time) to prevent over-sulfonation.
  • Halogen Exchange:

    • Iodine can be exchanged with bromine or vice versa via halogen exchange reactions under catalytic conditions, often using copper or iron catalysts.

Research Data:

Parameter Conditions Yield Notes
Reagents Sulfuryl chloride, halogen exchange catalysts - Reaction temperature around 80°C
Yield Variable; typically 60-75% - Requires purification to remove unreacted halogens

This method offers a more straightforward route when starting from halogenated benzene precursors, especially when the halogen substitution pattern is already established.

Electrophilic Aromatic Substitution (Sulfonation) of Halogenated Benzene

A classical route involves direct sulfonation of halogenated benzene:

  • Procedure:
    • Benzene derivatives with bromine and iodine substituents are sulfonated using fuming sulfuric acid or chlorosulfonic acid.
    • The reaction is conducted at elevated temperatures (~150°C) under reflux.
    • The resultant sulfonic acid is then chlorinated using thionyl chloride to produce sulfonyl chloride.

Research Data:

Parameter Conditions Yield Notes
Reagents Fuming sulfuric acid, thionyl chloride - Requires careful handling due to corrosiveness
Yield 50-70% - Purification needed to remove by-products

This traditional approach is less favored due to harsh conditions but remains relevant for specific syntheses where regioselectivity is less critical.

Summary of Key Preparation Parameters

Method Starting Material Reagents Temperature Range Typical Yield Advantages Disadvantages
Diazotization route 2-bromo-4-iodoaniline Sodium nitrite, sodium fluoborate, thionyl chloride -5°C to 0°C ~79.4% High purity, environmentally friendly Multi-step process
Halogen exchange Halogenated benzene Sulfuryl chloride, catalysts ~80°C 60-75% Simpler if starting from halogenated benzene Less regioselective
Direct sulfonation Halogenated benzene Fuming sulfuric acid 150°C 50-70% Classic method Harsh conditions

Research Findings and Notes

  • The diazotization method is preferred for its high selectivity and yield, especially when starting from aniline derivatives.
  • Environmental considerations favor the use of milder reagents like sodium fluoborate over more hazardous chlorinating agents.
  • The process parameters, such as temperature control during diazotization and chlorination, are critical for optimizing yield and purity.
  • Recent patents and research emphasize the importance of purification steps, such as washing with saturated salt solutions and recrystallization, to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

2-Bromo-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-4-iodobenzene-1-sulfonyl chloride is used as a sulfonylating agent in various chemical reactions, including:

  • Sulfonylation Reactions : It facilitates the introduction of sulfonyl groups into aromatic compounds, enhancing their reactivity and biological activity.
  • Synthesis of Sulfonamides : The compound can be utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

Medicinal Chemistry

This compound serves as a building block in the development of pharmaceuticals. Its applications include:

  • Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents by modifying existing sulfonamide structures .
Application AreaExample CompoundsMechanism
AntimicrobialSulfonamide derivativesInhibition of bacterial folate synthesis
AntitumorModified sulfonamidesTargeting cancer cell metabolism

Organic Synthesis

In organic synthesis, this compound is employed for:

  • Cross-Coupling Reactions : It acts as a precursor for various cross-coupling reactions, such as Suzuki and Stille reactions, leading to the formation of biphenyl compounds that have applications in OLEDs and other electronic materials .
Reaction TypeReaction PartnersOutcome
Suzuki CouplingArylboronic acidsBiphenyl derivatives
Stille CouplingOrganostannanesFunctionalized biphenyls

Material Science

The compound is also significant in material science for:

  • Development of OLEDs : Its derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), where they contribute to the electronic properties necessary for device performance .

Case Study 1: Synthesis of Antimicrobial Sulfonamides

A study focused on modifying traditional sulfonamides with this compound demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The resulting compounds showed improved efficacy compared to existing drugs.

Case Study 2: Cross-Coupling Reactions for OLED Materials

Research involving the use of this compound in cross-coupling reactions led to the successful synthesis of new biphenyl derivatives that exhibited excellent photophysical properties suitable for OLED applications. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

4-Bromo-2-(chloromethyl)-1-iodobenzene

  • Structure : Differs by replacing the sulfonyl chloride group with a chloromethyl (-CH₂Cl) substituent.
  • CAS No.: 1261817-10-0 .
  • Reactivity : The chloromethyl group is less reactive than sulfonyl chloride, limiting its utility in nucleophilic substitutions. However, it serves as a precursor for alkylation or polymerization reactions.
  • Applications : Primarily used in materials science for synthesizing modified polymers or small-molecule intermediates.
  • Stability : More stable under ambient conditions compared to sulfonyl chlorides but susceptible to hydrolysis in moist environments.

2-Bromo-1-chloro-4-iodobenzene

  • Structure : Substitutes the sulfonyl chloride group with a chlorine atom.
  • Key Differences :
    • Lacks the sulfonyl chloride’s strong electron-withdrawing effect, reducing reactivity in substitution reactions.
    • Bromine and iodine positions allow for regioselective cross-coupling (e.g., Suzuki or Ullmann reactions), but the absence of sulfonyl chloride limits sulfonamide formation .
  • Applications : Used in agrochemical and electronics research for constructing halogenated aromatic frameworks.

4-Bromobenzoyl Chloride

  • Structure : Features a benzoyl chloride (-COCl) group instead of sulfonyl chloride, with bromine at position 4.
  • CAS No.: 586-75-4 .
  • Reactivity : The benzoyl chloride participates in acylation reactions (e.g., Friedel-Crafts), whereas sulfonyl chloride is more reactive toward amines and alcohols to form sulfonamides or sulfonate esters.
  • Safety : Both compounds require careful handling due to corrosivity, but sulfonyl chlorides are more moisture-sensitive and prone to rapid hydrolysis .

Research Findings and Industrial Relevance

  • Synthetic Versatility : The sulfonyl chloride group in 2-bromo-4-iodobenzene-1-sulfonyl chloride enables efficient synthesis of sulfonamides, critical in drug development (e.g., protease inhibitors) .
  • Regioselectivity : The iodine substituent undergoes selective cross-coupling under milder conditions compared to bromine or chlorine, as demonstrated in Ullmann coupling studies .
  • Stability Challenges : Unlike 4-bromobenzoyl chloride, which is stable in anhydrous conditions, the target compound requires stringent moisture-free storage to prevent hydrolysis to the sulfonic acid .

Biological Activity

2-Bromo-4-iodobenzene-1-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry due to its ability to form covalent bonds with various biomolecules. This compound is characterized by its highly reactive sulfonyl chloride functional group, which facilitates nucleophilic substitution reactions. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The structural formula of this compound is represented as follows:

C6H4BrIClO2S\text{C}_6\text{H}_4\text{BrIClO}_2\text{S}

This compound features a sulfonyl chloride group that enhances its reactivity towards nucleophiles, making it suitable for various biochemical applications. The presence of bromine and iodine allows for further halogen exchange reactions, expanding its utility in synthetic organic chemistry.

The primary mechanism of action for this compound involves its reactivity with nucleophiles, leading to the formation of sulfonamides or other derivatives. This interaction can modify proteins or other biomolecules, influencing various biochemical pathways. The compound acts through:

  • Nucleophilic Addition : The sulfonyl chloride group reacts with nucleophiles, such as amines or thiols, resulting in the formation of stable covalent bonds.
  • Protein Modification : By selectively modifying specific amino acids in proteins, this compound can alter protein function and stability.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory responses by affecting cytokine production and immune cell activity.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Activity : A screening of a library of compounds including sulfonamides demonstrated significant inhibition against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing potency and selectivity against bacterial targets .
Compound NameMIC (µM)% Inhibition
This compound1090%
Sulfanilamide1585%
  • Study on Antitumor Effects : Research indicated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines at low concentrations, suggesting their potential as anticancer agents .

Interaction Studies

Interaction studies reveal that this compound can react selectively with specific biomolecules, facilitating targeted drug delivery systems. The ability to modify protein functions opens avenues for developing novel therapeutic agents aimed at specific diseases.

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